molecular formula C9H19N3O3S B5368936 4-methanesulfonyl-N-propylpiperazine-1-carboxamide

4-methanesulfonyl-N-propylpiperazine-1-carboxamide

Cat. No.: B5368936
M. Wt: 249.33 g/mol
InChI Key: ZQJQOXHHZSSDAE-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is available from several suppliers and is used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-propylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methanesulfonyl chloride and propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methanesulfonyl-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biomolecule-ligand interactions and in the development of molecular force fields for simulations.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites, thereby influencing cellular signaling processes.

Comparison with Similar Compounds

4-methanesulfonyl-N-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    4-methylsulfonyl-N-propylpiperazine-1-carboxamide: Similar in structure but with a methyl group instead of a methanesulfonyl group.

    N-propylpiperazine-1-carboxamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    4-methanesulfonyl-N-ethylpiperazine-1-carboxamide: Contains an ethyl group instead of a propyl group, leading to variations in its biological activity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

4-methylsulfonyl-N-propylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S/c1-3-4-10-9(13)11-5-7-12(8-6-11)16(2,14)15/h3-8H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJQOXHHZSSDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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